molecular formula C26H24N4O5 B1680292 Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate CAS No. 947620-48-6

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

Cat. No. B1680292
M. Wt: 472.5 g/mol
InChI Key: BBTFKAOFCSOZMB-UHFFFAOYSA-N
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Description

“Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate” is a chemical compound with the CAS Number: 947620-48-6 . It has a molecular weight of 472.5 and a molecular formula of C26H24N4O5 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H24N4O5/c1-27-26-29-20-14-22 (34-3)21 (33-2)13-19 (20)23 (30-26)17-6-5-7-18 (12-17)28-24 (31)15-8-10-16 (11-9-15)25 (32)35-4/h5-14H,1-4H3, (H,28,31) (H,27,29,30) .


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Antibacterial and Antitubercular Activities

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate and its derivatives have been explored for their antibacterial and antitubercular activities. A study highlighted the design, synthesis, and in vitro antibacterial activities of related methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, showing potent inhibitory activity against different bacterial strains, warranting further investigation (Murthy et al., 2011). Additionally, compounds related to 4-anilinoquinolines and 4-anilinoquinazolines, sharing structural motifs with the chemical , were identified as novel inhibitors of Mycobacterium tuberculosis, demonstrating high potency and limited toxicity, suggesting a potential pathway for antitubercular therapy development (Asquith et al., 2019).

Analgesic and Anti-inflammatory Activities

Research into new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety, which is structurally similar to methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate, has shown potent analgesic and anti-inflammatory activities. This study provides insights into the potential therapeutic applications of such compounds in managing pain and inflammation (Dewangan et al., 2016).

Antiviral Activities

A novel synthesis approach for 2,3-disubstituted quinazolin-4(3H)-ones, which share a core structure with methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate, revealed potential antiviral activities against a range of respiratory and biodefense viruses. This highlights the chemical's relevance in developing antiviral agents, particularly for respiratory diseases (Selvam et al., 2007).

Anticonvulsant Activities

Compounds structurally related to methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate have been evaluated for their anticonvulsant activities. A study on N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides and related structures demonstrated good anticonvulsant activity, suggesting potential applications in epilepsy treatment (Noureldin et al., 2017).

Antipruritic and Anti-inflammatory Effects in Atopic Dermatitis

E6005, a novel PDE4 inhibitor developed as a topical agent for atopic dermatitis (AD) and structurally similar to methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate, showed potent antipruritic and anti-inflammatory effects. This suggests a promising avenue for the treatment of AD, with E6005 ameliorating skin lesions in AD models, exhibiting effects comparable to tacrolimus (Ishii et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTFKAOFCSOZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate

CAS RN

947620-48-6
Record name Lotamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-6005
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOTAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
World Health Organization - WHO Drug Information, 2018 - apps.who.int
World Health Organization.(‎ 2018)‎. International nonproprietary names for pharmaceutical substances (‎ INN)‎: recommended INN: list 80. WHO Drug Information, 32 (‎ 3)‎, 425-508. …
Number of citations: 3 apps.who.int

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